molecular formula C10H11BrN2 B13310255 7-Bromo-2-propylimidazo[1,2-a]pyridine

7-Bromo-2-propylimidazo[1,2-a]pyridine

Cat. No.: B13310255
M. Wt: 239.11 g/mol
InChI Key: CNNFEVMMHKBZSU-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-a]pyridine (B132010) Heterocycles as Privileged Chemical Scaffolds in Research

The imidazo[1,2-a]pyridine core is a fused bicyclic system that has earned the designation of a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular structures that are capable of binding to multiple biological targets, often with high affinity, making them versatile templates for drug discovery. researchgate.net The significance of the imidazo[1,2-a]pyridine framework stems from its frequent appearance in molecules exhibiting a wide spectrum of biological activities. chemrxiv.org

Derivatives of this scaffold have been reported to possess anticancer, anti-inflammatory, antiviral, antimicrobial, and anticonvulsant properties, among others. researchgate.netmdpi.com This remarkable therapeutic versatility has made the imidazo[1,2-a]pyridine nucleus a focal point for synthetic and medicinal chemists. researchgate.net The prevalence of this scaffold in numerous marketed drugs and clinical candidates underscores its importance.

Table 1: Examples of Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Scaffold

Drug Name Therapeutic Use
Zolpidem Insomnia Treatment
Alpidem Anxiolytic
Saripidem Anxiolytic
Zolimidine Peptic Ulcer Treatment
Olprinone Cardiotonic Agent

The structural rigidity of the fused ring system, combined with its capacity for substitution at various positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability enables researchers to develop extensive libraries of compounds and explore structure-activity relationships (SAR) for a diverse range of biological targets. nih.gov

Overview of the Structural Features and Aromaticity of the Imidazo[1,2-a]pyridine System

The imidazo[1,2-a]pyridine system is a nitrogen-bridged heterocycle formed by the fusion of an imidazole (B134444) ring and a pyridine (B92270) ring. bio-conferences.org The fusion results in a planar bicyclic structure with a nitrogen atom at the bridgehead position (N-4).

Structurally, it is an aromatic compound. The aromaticity can be explained by Hückel's rule (4n+2 π electrons). The system contains a total of 10 π electrons delocalized across the two rings, fulfilling the rule for n=2. The five-membered imidazole ring contributes four π electrons (from two double bonds) and the lone pair from the pyrrole-like nitrogen (N-1), while the six-membered pyridine ring contributes six π electrons. However, due to the fusion, the system is considered a 10 π-electron aromatic heterocycle, analogous to naphthalene. This delocalization of electrons confers significant thermodynamic stability to the ring system. The nitrogen atoms within the scaffold also influence its chemical properties, acting as hydrogen bond acceptors and modulating the electron density of the rings.

Rationale for Bromine Functionalization in Heterocyclic Synthetic Strategy

The introduction of a bromine atom onto a heterocyclic scaffold, a process known as bromination, is a powerful and widely used strategy in synthetic organic chemistry. Halogenated heterocycles are crucial synthetic intermediates. bio-conferences.org The rationale for bromine functionalization is multifaceted:

Synthetic Handle for Cross-Coupling Reactions: The bromine atom serves as an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings enable chemists to introduce diverse and complex substituents at the brominated position, which is a key strategy for late-stage functionalization in drug discovery programs. researchgate.net

Modulation of Physicochemical Properties: The presence of a bromine atom can significantly alter a molecule's physical and chemical properties. It increases the molecular weight and can enhance lipophilicity, which may influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid). This interaction can play a crucial role in molecular recognition, particularly in the binding of a ligand to its biological target (e.g., a protein), potentially increasing binding affinity and selectivity.

The strategic placement of a bromine atom on a privileged scaffold like imidazo[1,2-a]pyridine provides a versatile platform for generating molecular diversity and optimizing biological activity.

Academic Research Focus on 7-Bromo-2-propylimidazo[1,2-a]pyridine: Scope and Relevance

While extensive published research focusing specifically on this compound is limited, its molecular architecture makes it a compound of significant academic and industrial interest, primarily as a key building block for chemical synthesis. The relevance of this specific compound lies in the strategic combination of the privileged imidazo[1,2-a]pyridine core with substituents at the C-2 and C-7 positions, which are critical for tuning biological activity.

The academic research focus on this molecule would likely be centered on its utility as a versatile synthetic intermediate for creating libraries of novel compounds for biological screening.

Table 2: Analysis of Structural Features and Research Relevance

Structural Feature Position Synthetic/Medicinal Relevance
Imidazo[1,2-a]pyridine Core Scaffold Proven "privileged" structure with a wide range of biological activities.
Propyl Group C-2 Modulates lipophilicity, steric profile, and potential metabolic stability. Influences interactions with hydrophobic pockets in biological targets.

The primary scope of research involving this compound would be its application in medicinal chemistry campaigns. The C-7 bromine atom is the most synthetically attractive position for diversification. Researchers can employ a range of palladium- or copper-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, alkyl, or amino groups. This allows for a systematic exploration of the chemical space around the core scaffold to identify compounds with improved potency, selectivity, or pharmacokinetic properties.

The 2-propyl group, in comparison to the more commonly studied 2-methyl or 2-aryl substituents, provides a distinct lipophilic and steric profile. Its presence would influence how the molecule fits into and interacts with the binding sites of target proteins. Therefore, this compound represents a valuable starting material for synthesizing targeted libraries of compounds to probe structure-activity relationships in drug discovery programs aimed at various diseases. beilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

7-bromo-2-propylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H11BrN2/c1-2-3-9-7-13-5-4-8(11)6-10(13)12-9/h4-7H,2-3H2,1H3

InChI Key

CNNFEVMMHKBZSU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN2C=CC(=CC2=N1)Br

Origin of Product

United States

Chemical Reactivity and Functionalization of 7 Bromo 2 Propylimidazo 1,2 a Pyridine

Transformations Involving the C7-Bromine Substituent

The bromine atom at the C7 position is a key site for synthetic modification, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds through several established reaction classes.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromo-substituted imidazo[1,2-a]pyridine (B132010) core is a suitable substrate for these transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific examples for 7-bromo-2-propylimidazo[1,2-a]pyridine are not extensively documented in the provided search results, the Suzuki-Miyaura cross-coupling is a widely used method for the arylation of various bromo-substituted pyridines and related heterocycles. nih.govresearchgate.netmdpi.com The reaction generally proceeds with good tolerance for a wide range of functional groups. nih.gov For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. This method is highly efficient for the formation of aryl-alkyne bonds. The Sonogashira coupling has been successfully applied to other bromo-substituted heterocyclic systems, such as 2-amino-3-bromopyridines, to produce 2-amino-3-alkynyl pyridine (B92270) derivatives. scirp.org Typical conditions involve a palladium catalyst like Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂, a copper salt such as CuI, a phosphine (B1218219) ligand like PPh₃, and a base in a solvent like DMF. scirp.orgnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed vinylation of the aryl bromide with an alkene. mdpi.com This reaction is a valuable method for synthesizing substituted olefins. beilstein-journals.org Microwave-assisted Mizoroki–Heck reactions have been shown to be effective for the functionalization of bromoimidazo[1,2-a]pyridine derivatives, highlighting the utility of this method for modifying the heterocyclic ring. nih.gov The reaction is sensitive to the electronic properties of the aryl halide, which can influence the oxidative addition step. nih.gov

Table 1: Overview of Cross-Coupling Reactions Applicable to Bromo-Substituted Imidazo[1,2-a]pyridines

Reaction Coupling Partner Typical Catalyst/Reagents Bond Formed
Suzuki Aryl/heteroaryl boronic acid or ester Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) C-C (Aryl-Aryl)
Sonogashira Terminal alkyne Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) C-C (Aryl-Alkynyl)
Heck Alkene Pd catalyst (e.g., Pd(OAc)₂), Base C-C (Aryl-Vinyl)

Nucleophilic Aromatic Substitution Reactions on the Brominated Position

Nucleophilic aromatic substitution (SNAr) on pyridine and its fused derivatives is a common method for introducing nucleophiles onto the ring. youtube.com The electron-deficient nature of the pyridine ring, enhanced by the presence of the nitrogen atom, facilitates attack by nucleophiles, particularly at positions ortho and para to the nitrogen. youtube.com While the bromine at the C7 position is not directly activated by the imidazole (B134444) nitrogen in the same way, SNAr reactions can still be possible under certain conditions, especially with strong nucleophiles. Common reagents for such substitutions on related halo-pyridines include amines and alkoxides. youtube.com The reactivity in SNAr reactions can be influenced by the nature of the leaving group, with a typical reactivity order for halides being F > Cl ≈ Br > I in many activated systems. nih.gov

Metal-Halogen Exchange and Subsequent Electrophilic Quenching

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This is most commonly achieved using organolithium reagents, such as n-butyllithium or t-butyllithium. The exchange of the bromine atom on this compound would generate a highly reactive lithiated intermediate. This organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. The rate of exchange typically follows the trend I > Br > Cl. princeton.edu This two-step sequence provides a powerful method for functionalization. It is a versatile strategy for forming new C-C, C-N, C-O, and other bonds by choosing the appropriate electrophile. A combination of i-PrMgCl and n-BuLi has been used for selective bromine-metal exchange on bromoheterocycles under non-cryogenic conditions. nih.gov

Table 2: Potential Electrophiles for Quenching Lithiated Imidazo[1,2-a]pyridine

Electrophile Functional Group Introduced
Aldehydes/Ketones Hydroxyalkyl
Carbon dioxide (CO₂) Carboxylic acid
Alkyl halides Alkyl
Disulfides Thioether
Isocyanates Amide

Functionalization of the Imidazo[1,2-a]pyridine Ring System

Beyond transformations at the C7-bromo position, the imidazo[1,2-a]pyridine core itself is amenable to further functionalization.

Electrophilic Aromatic Substitution on the Heterocyclic Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. However, the pyridine ring is generally deactivated towards EAS due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgyoutube.com Direct electrophilic substitution on pyridine itself is often difficult and requires harsh conditions. wikipedia.org When such reactions do occur, substitution typically happens at the C3 position. youtube.com The imidazo[1,2-a]pyridine system is more activated towards electrophilic attack than pyridine, particularly at the C3 position of the imidazole ring. rsc.org Reactions such as halogenation can be achieved regioselectively at the C3 position using sources like sodium chlorite (B76162) or bromite. rsc.org

Direct C-H Functionalization Strategies (e.g., Hydroxylation, Alkylation)

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds. rsc.orgrsc.org For the imidazo[1,2-a]pyridine system, significant progress has been made in the direct functionalization of C-H bonds, often facilitated by transition metal catalysis or photoredox catalysis. rsc.orgnih.gov

The C3 position is the most common site for C-H functionalization in imidazo[1,2-a]pyridines. mdpi.com However, functionalization at other positions, such as C5, has also been reported. nih.gov Visible light-induced methods have been developed for C5-alkylation using alkyl N-hydroxyphthalimides as the alkyl source. nih.gov Palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides has also been demonstrated, suggesting that similar strategies could potentially be applied to the imidazo[1,2-a]pyridine core. rsc.org The presence of the N-1 atom in 2-arylimidazo[1,2-a]pyridines can direct metal catalysts to achieve ortho-C-H functionalization on the aryl substituent. nih.gov While specific hydroxylation or alkylation methods for this compound were not detailed in the search results, the broader literature on imidazo[1,2-a]pyridines suggests that these transformations are feasible, likely occurring at the C3 position or other activated C-H bonds. mdpi.comdntb.gov.ua

Derivatization and Modifications at the C2-Propyl Side Chain

The chemical literature extensively covers the functionalization of the imidazo[1,2-a]pyridine core, with a primary focus on electrophilic substitution and metal-catalyzed cross-coupling reactions at the C3, C5, and C7 positions. In contrast, direct derivatization of alkyl substituents at the C2 position, such as the propyl group in this compound, is a less explored area of research. The reactivity of the C2-propyl side chain is influenced by the electronic nature of the heterocyclic ring system. The carbon atom of the propyl group attached to the C2 position of the imidazo[1,2-a]pyridine ring can be considered to have "benzylic-like" reactivity. This is due to the potential for stabilization of radical or cationic intermediates by the adjacent aromatic system. Consequently, this position is theoretically susceptible to a variety of chemical transformations.

Potential Oxidation Reactions:

The benzylic-like position of the C2-propyl side chain is a prime target for oxidation. Treatment with mild oxidizing agents could potentially lead to the formation of a ketone, while stronger oxidizing conditions might result in the cleavage of the propyl group to yield a carboxylic acid.

Reaction Reagents and Conditions Expected Product Notes
Ketone Formation MnO₂, CH₂Cl₂, rt7-Bromo-2-(1-oxopropyl)imidazo[1,2-a]pyridineSelective for benzylic-like C-H bonds.
Carboxylic Acid Formation KMnO₄, H₂O, heat7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acidInvolves cleavage of the C-C bonds of the propyl group.

Hypothetical Halogenation:

Radical halogenation is a plausible method for introducing halogen atoms onto the C2-propyl side chain, preferentially at the benzylic-like carbon. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator could facilitate this transformation.

Reaction Reagents and Conditions Expected Product Notes
Bromination NBS, AIBN, CCl₄, reflux7-Bromo-2-(1-bromopropyl)imidazo[1,2-a]pyridineAIBN acts as a radical initiator.
Chlorination NCS, AIBN, CCl₄, reflux7-Bromo-2-(1-chloropropyl)imidazo[1,2-a]pyridineSimilar mechanism to bromination.

Potential for Further Functionalization:

The introduction of a halogen at the 1-position of the propyl group would open up avenues for a variety of nucleophilic substitution reactions. This would allow for the incorporation of a wide range of functional groups, including amines, azides, cyanides, and alkoxides, thereby creating a diverse library of derivatives.

Starting Material Nucleophile Reagents and Conditions Expected Product
7-Bromo-2-(1-bromopropyl)imidazo[1,2-a]pyridineR₂NHBase (e.g., Et₃N), CH₃CN, rt7-Bromo-2-(1-(dialkylamino)propyl)imidazo[1,2-a]pyridine
7-Bromo-2-(1-bromopropyl)imidazo[1,2-a]pyridineNaN₃DMF, rt7-Bromo-2-(1-azidopropyl)imidazo[1,2-a]pyridine
7-Bromo-2-(1-bromopropyl)imidazo[1,2-a]pyridineNaCNDMSO, rt7-Bromo-2-(1-cyanopropyl)imidazo[1,2-a]pyridine
7-Bromo-2-(1-bromopropyl)imidazo[1,2-a]pyridineNaORROH, rt7-Bromo-2-(1-alkoxypropyl)imidazo[1,2-a]pyridine

It is crucial to emphasize that the reactions and products detailed in this section are based on theoretical reactivity and established chemical principles. Experimental validation is necessary to confirm the feasibility of these transformations, as well as to optimize reaction conditions and fully characterize the resulting products. The exploration of these synthetic pathways could significantly expand the chemical space around the this compound scaffold.

Spectroscopic and Structural Elucidation Studies of 7 Bromo 2 Propylimidazo 1,2 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 7-Bromo-2-propylimidazo[1,2-a]pyridine, both ¹H and ¹³C NMR would provide critical information on the connectivity of its proton and carbon frameworks.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the imidazo[1,2-a]pyridine (B132010) core and the aliphatic protons of the 2-propyl group. Based on data from related compounds such as 7-bromo-2-methylimidazo[1,2-a]pyridine, the aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm). The proton at position 8 (H-8) would likely be the most downfield due to the deshielding effect of the adjacent nitrogen and bromine atoms. The protons at positions 5 and 6 would also exhibit characteristic splitting patterns. The propyl group at the C2 position would give rise to a triplet for the terminal methyl protons (CH₃), a sextet for the methylene (B1212753) protons (CH₂), and a triplet for the methylene protons adjacent to the imidazole (B134444) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atoms of the imidazo[1,2-a]pyridine ring are expected to resonate in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine atom (C-7) would show a characteristic shift, and the carbons of the propyl group would appear in the upfield aliphatic region. The expected chemical shifts can be estimated by considering the substituent effects of the bromo and propyl groups on the parent imidazo[1,2-a]pyridine skeleton.

Predicted NMR Data for this compound:

¹H NMR (Predicted)¹³C NMR (Predicted)
ProtonChemical Shift (δ, ppm)CarbonChemical Shift (δ, ppm)
H-3~7.5C-2~150
H-5~7.0C-3~110
H-6~6.8C-5~125
H-8~8.2C-6~115
-CH₂- (α)~2.8 (t)C-7~110
-CH₂- (β)~1.8 (sextet)C-8~120
-CH₃ (γ)~1.0 (t)C-8a~140
-CH₂- (α)~30
-CH₂- (β)~22
-CH₃ (γ)~14

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C₁₀H₁₁BrN₂), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

The expected fragmentation pathways would likely involve the loss of the propyl group or parts of it, as well as cleavage of the imidazo[1,2-a]pyridine ring. Common fragmentation patterns for related imidazo[1,2-a]pyridines can provide insights into the expected fragmentation of the title compound.

Predicted Mass Spectrometry Data:

Fragmentm/z (Predicted)Description
[C₁₀H₁₁⁷⁹BrN₂]⁺238Molecular Ion (⁷⁹Br)
[C₁₀H₁₁⁸¹BrN₂]⁺240Molecular Ion (⁸¹Br)
[M - C₃H₇]⁺195/197Loss of propyl group
[M - Br]⁺159Loss of bromine atom

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H stretching of the aromatic and aliphatic portions, C=C and C=N stretching of the heterocyclic ring, and the C-Br stretching.

Predicted IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹, Predicted)
Aromatic C-H stretch3100-3000
Aliphatic C-H stretch2960-2850
C=C and C=N stretch1650-1450
C-Br stretch600-500

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazo[1,2-a]pyridine and its derivatives typically exhibit characteristic absorption bands in the UV region due to π-π* transitions within the aromatic system. The presence of the bromo and propyl substituents would be expected to cause shifts in the absorption maxima (λ_max) compared to the parent compound. The bromine atom, being a chromophore, might lead to a bathochromic (red) shift.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific X-ray crystal structure data for this compound has been reported, analysis of related structures, such as 7-bromo-2-methylimidazo[1,2-a]pyridine, can provide valuable insights. It is expected that the imidazo[1,2-a]pyridine core would be largely planar. The propyl group would adopt a specific conformation in the solid state, and intermolecular interactions, such as π-π stacking or halogen bonding involving the bromine atom, could influence the crystal packing.

Advanced Spectroscopic Techniques for Detailed Structural and Conformational Analysis

For a more in-depth structural analysis, advanced spectroscopic techniques could be employed. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. Computational methods, such as Density Functional Theory (DFT), could be used to predict and corroborate the experimental spectroscopic data, providing a deeper understanding of the electronic structure and properties of this compound.

Computational and Theoretical Investigations of 7 Bromo 2 Propylimidazo 1,2 a Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. For imidazo[1,2-a]pyridine (B132010) derivatives, DFT calculations, often using the B3LYP/6-31G(d,p) basis set, are employed to determine electronic structure, stability, and reactivity. nih.gov

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govscirp.org The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. scirp.org

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. scirp.org For imidazo[1,2-a]pyridine systems, negative potentials are often located around nitrogen and oxygen atoms, indicating likely sites for electrophilic attack. scirp.org

Global Reactivity Descriptors : Parameters like chemical hardness (η) and softness (S) are calculated from HOMO and LUMO energies to quantify the molecule's resistance to change in its electron distribution. scirp.org Higher hardness values correspond to greater stability. scirp.org

Table 1: Key Parameters from DFT Calculations for Imidazo[1,2-a]pyridine Derivatives

ParameterSignificanceTypical Application
HOMO EnergyElectron-donating abilityPredicting reactivity towards electrophiles
LUMO EnergyElectron-accepting abilityPredicting reactivity towards nucleophiles
HOMO-LUMO Gap (ΔE)Chemical stability and reactivityAssessing molecular stability
Chemical Hardness (η)Resistance to deformation of electron cloudQuantifying stability
Molecular Electrostatic Potential (MEP)Mapping of charge distributionIdentifying sites for nucleophilic/electrophilic attack

Molecular Modeling and Dynamics Simulations to Understand Conformation and Interactions

Molecular modeling and dynamics simulations are essential for understanding the three-dimensional structure of 7-Bromo-2-propylimidazo[1,2-a]pyridine and its interactions with biological macromolecules, such as enzymes or receptors.

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. For instance, studies on other imidazo[1,2-a]pyridine derivatives have used software like AutoDock to investigate their binding modes within the active sites of proteins like NF-κB. nih.gov Such studies can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, providing a basis for understanding its biological activity.

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, offering insights into the conformational flexibility of the compound and the stability of its interactions with a target. These simulations can reveal how the molecule adapts its shape to fit into a binding pocket and the dynamic behavior of the complex.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds. By calculating the optimized molecular geometry, it is possible to predict vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.

Vibrational Frequencies : Theoretical calculations of infrared (IR) spectra for related pyridine (B92270) derivatives have shown good agreement with experimental data. researchgate.net This allows for the assignment of specific vibrational modes to the observed peaks, aiding in structural elucidation.

NMR Spectra : Computational models can predict 1H and 13C NMR chemical shifts. In studies of other pyridine-containing structures, computational analysis has been used alongside experimental 2D NMR techniques (like HSQC and HMBC) to definitively assign proton and nitrogen signals, especially after events like protonation which can significantly alter the electronic environment. plos.org

Table 2: Computationally Predicted Spectroscopic Data

Spectroscopic TechniquePredicted ParameterApplication
Infrared (IR) SpectroscopyVibrational Frequencies (cm⁻¹)Assignment of functional group vibrations
Nuclear Magnetic Resonance (NMR)Chemical Shifts (ppm)Structural confirmation and assignment of atomic signals

Elucidation of Reaction Mechanisms Through Computational Pathways

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, including identifying transition states and intermediates. This is crucial for understanding how imidazo[1,2-a]pyridines are synthesized and functionalized.

For example, computational studies on the functionalization of the imidazo[1,2-a]pyridine core have proposed radical-based mechanisms for reactions initiated by visible light. mdpi.com These studies map out the generation of a radical species and its subsequent reaction with the imidazo[1,2-a]pyridine ring to form an intermediate, leading to the final product. mdpi.com Similarly, DFT has been used to model enzymatic reaction mechanisms, detailing how a substrate is converted to a product through a series of steps involving nucleophilic attack and proton transfer. rsc.org Such computational investigations can clarify stereospecificity and the role of specific amino acid residues in catalysis. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies for In Silico Prediction of Molecular Behavior

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.orgresearchgate.net

In a typical QSAR study involving a series of related imidazo[1,2-a]pyridine derivatives, the process would involve:

Data Collection : A set of derivatives with experimentally measured biological activities (e.g., anti-inflammatory or anticancer) is compiled.

Descriptor Calculation : Various molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each molecule in the series.

Model Development : Statistical methods are used to build a mathematical model that relates the descriptors to the observed activity.

Model Validation : The predictive power of the QSAR model is rigorously tested.

Once validated, the QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. ej-chem.org

Exploration of Biological Activities and Molecular Mechanisms Associated with 7 Bromo 2 Propylimidazo 1,2 a Pyridine: a Non Clinical Research Focus

In Vitro Receptor Binding Profiling and Ligand-Target Interactions

The interaction of imidazo[1,2-a]pyridine (B132010) derivatives with various receptors has been a subject of significant investigation. Notably, derivatives with substitutions at the 2-position have shown affinity for specific receptor types. For instance, certain 2-phenyl-imidazo[1,2-a]pyridine derivatives have been identified as potent and selective ligands for peripheral benzodiazepine (B76468) receptors (PBRs), which are involved in steroidogenesis. nih.govresearchgate.net These compounds were found to inhibit the binding of the PBR ligand [3H]-PK 11195 to brain and ovary membranes in vitro. nih.gov

Another area of interest is the binding of imidazo[1,2-a]pyridine derivatives to beta-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. A study on Aβ aggregate-specific ligands showed that a bromo derivative of 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine exhibited high binding affinity to preformed Aβ aggregates. nih.govacs.org This suggests that the presence and position of a halogen, such as bromine, can be a key determinant for potent ligand-target interactions.

Given these findings, it is plausible that 7-Bromo-2-propylimidazo[1,2-a]pyridine could exhibit affinity for certain receptors. The 2-propyl group, being an alkyl substituent, may influence the lipophilicity and steric interactions within a receptor's binding pocket, while the 7-bromo substituent could contribute to binding affinity through halogen bonding or by altering the electronic properties of the scaffold.

Table 1: Receptor Binding Affinity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundReceptor TargetBinding Affinity (Ki)
2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY)Beta-amyloid aggregates15 nM nih.gov
Bromo derivative of IMPYBeta-amyloid aggregates10 nM nih.govacs.org
2-phenyl-imidazo[1,2-a]pyridine derivative (CB 34)Peripheral Benzodiazepine ReceptorsPotent inhibitor of [3H]-PK 11195 binding nih.gov

This table presents data for illustrative compounds from the imidazo[1,2-a]pyridine class to highlight potential receptor interactions.

Enzyme Inhibition and Activation Assays: Mechanistic Elucidation

The imidazo[1,2-a]pyridine scaffold has been utilized in the design of various enzyme inhibitors. For example, derivatives of this class have been explored as inhibitors of kinases, which are critical enzymes in cellular signaling pathways often dysregulated in diseases like cancer. While specific data on this compound is not available, related compounds have shown inhibitory activity against enzymes such as phosphoinositide 3-kinase (PI3K) and protein kinases. For instance, 8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine and similar structures have been investigated as potential inhibitors of PI3Kα. smolecule.com

The nature and position of substituents on the imidazo[1,2-a]pyridine ring play a crucial role in determining the potency and selectivity of enzyme inhibition. The 7-bromo and 2-propyl groups of the title compound would be expected to influence its interaction with the active site of target enzymes. The propyl group could engage in hydrophobic interactions, while the bromo group might form halogen bonds with amino acid residues in the enzyme's active site.

Cell-Based Assays for Investigating Specific Biological Pathways and Target Identification

Cell-based assays are instrumental in elucidating the biological effects of compounds on cellular pathways. Imidazo[1,2-a]pyridine derivatives have demonstrated a range of activities in such assays, including antiproliferative and anti-inflammatory effects. For example, novel imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often hyperactive in cancers. nih.gov Furthermore, some derivatives have been found to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which is involved in inflammation. nih.gov

In the context of cancer research, various imidazo[1,2-a]pyridine-based compounds have been evaluated for their cytotoxicity against different cancer cell lines. westminster.ac.uk For instance, imidazo[1,2-a]pyridine-oxadiazole hybrids have been synthesized and shown to possess anti-proliferative activity against lung and prostate cancer cells, with some compounds inducing apoptosis. nih.gov The biological activity of this compound in cell-based assays would depend on its ability to penetrate cell membranes and interact with specific intracellular targets, which would be influenced by the physicochemical properties conferred by its substituents.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the imidazo[1,2-a]pyridine scaffold, SAR studies have revealed key insights. The substitution pattern on the pyridine (B92270) and imidazole (B134444) rings significantly impacts biological activity.

For instance, in the development of antitubercular agents based on the imidazo[1,2-a]pyridine-3-carboxylate scaffold, it was observed that substituting the 7-methyl group with a 7-chloro group led to a five-fold decrease in activity. nih.gov This highlights the sensitivity of biological activity to substitutions at the 7-position. The electronic and steric properties of the substituent at this position appear to be critical for potent activity.

The substituent at the 2-position also plays a significant role. In a comparative analysis of imidazo[1,2-a]pyridine derivatives, the presence of a phenyl group at the 2-position was shown to increase lipophilicity compared to a methyl group. The 2-propyl group in this compound would contribute to the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to biological targets.

Table 2: Influence of Substituents on the Biological Activity of Imidazo[1,2-a]pyridine Derivatives

Position of SubstitutionSubstituentObserved Effect on Biological Activity
7-Cl (vs -CH3)5-fold decrease in anti-tubercular activity nih.gov
2-Phenyl (vs -CH3)Increased lipophilicity
6-BrHigh binding affinity to beta-amyloid plaques nih.govacs.org

This table summarizes SAR findings for the imidazo[1,2-a]pyridine scaffold based on published research.

Design Principles for Modulating Molecular Recognition and Biological Activity Based on the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is considered a "privileged" structure in drug discovery due to its ability to bind to multiple biological targets with high affinity. researchgate.net The design of new derivatives with specific biological activities relies on a deep understanding of the principles of molecular recognition.

Key design principles for modulating the biological activity of imidazo[1,2-a]pyridine derivatives include:

Modulation of Lipophilicity: The introduction of alkyl or aryl groups, such as the 2-propyl group, can increase lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic binding pockets.

Introduction of Halogen Bonds: Halogen atoms, like the 7-bromo substituent, can participate in halogen bonding, a non-covalent interaction that can contribute significantly to ligand-protein binding affinity and selectivity.

Steric and Electronic Tuning: The size, shape, and electronic nature of substituents at various positions on the scaffold can be fine-tuned to optimize interactions with the target and improve the desired biological effect. For example, introducing hydrophilic groups can alter solubility and receptor binding profiles. researchgate.net

Scaffold Hopping and Hybridization: The imidazo[1,2-a]pyridine core can be combined with other pharmacophores to create hybrid molecules with novel or enhanced biological activities. nih.gov

Advanced Applications and Research Potential of 7 Bromo 2 Propylimidazo 1,2 a Pyridine in Chemical Sciences

Utility as a Versatile Synthetic Intermediate for the Construction of Complex Heterocyclic Systems

The structure of 7-Bromo-2-propylimidazo[1,2-a]pyridine makes it a valuable building block in organic synthesis. The bromine atom at the 7-position is a key functional group that can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The imidazo[1,2-a]pyridine (B132010) core itself can be further functionalized. For example, C-H functionalization reactions, particularly at the C3 position, are well-documented for this heterocyclic system. mdpi.com This allows for the introduction of additional diversity into the molecular structure. The combination of functionalization at the 7-position via the bromo group and at other positions on the heterocyclic core makes this compound a versatile intermediate for the synthesis of libraries of complex molecules with potential applications in drug discovery and materials science.

Table 1: Potential Cross-Coupling Reactions for this compound

Reaction Type Reactant Catalyst/Reagents Potential Product
Suzuki-Miyaura CouplingArylboronic acidPd catalyst, base7-Aryl-2-propylimidazo[1,2-a]pyridine
Buchwald-Hartwig AminationAminePd catalyst, base7-Amino-2-propylimidazo[1,2-a]pyridine
Sonogashira CouplingTerminal alkynePd/Cu catalyst, base7-Alkynyl-2-propylimidazo[1,2-a]pyridine
Stille CouplingOrganostannanePd catalyst7-Alkyl/Aryl-2-propylimidazo[1,2-a]pyridine
Heck CouplingAlkenePd catalyst, base7-Alkenyl-2-propylimidazo[1,2-a]pyridine

Development of Chemical Probes and Tools for Biological Research

Imidazo[1,2-a]pyridine derivatives are known to possess fluorescent properties, which makes them attractive scaffolds for the development of chemical probes. rsc.org These probes can be designed to detect specific analytes, such as metal ions or reactive oxygen species, or to visualize biological processes within living cells.

The this compound scaffold could be functionalized to create a fluorescent probe. For example, the bromo group could be replaced with a recognition moiety that selectively binds to a target of interest. Upon binding, a change in the fluorescent properties of the imidazo[1,2-a]pyridine core, such as an increase in fluorescence intensity or a shift in the emission wavelength, would signal the presence of the target. The propyl group can help to tune the photophysical properties and cellular permeability of the probe.

Exploration in Materials Science and Organic Electronics

The electron-rich nature of the imidazo[1,2-a]pyridine ring system suggests potential applications in materials science and organic electronics. Derivatives of this scaffold have been investigated for their use in organic light-emitting diodes (OLEDs), solar cells, and as organic semiconductors.

This compound could serve as a building block for the synthesis of novel organic materials. The bromo group allows for the incorporation of this unit into larger conjugated systems through polymerization or by coupling to other aromatic units. The electronic properties of the resulting materials could be tuned by modifying the substituents on the imidazo[1,2-a]pyridine core. The propyl group can enhance the solubility of these materials in organic solvents, which is crucial for their processing and fabrication into thin films for electronic devices. Furthermore, the imidazo[1,2-a]pyridine nitrogen atoms can act as ligands to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting electronic and photophysical properties.

Contribution to Fundamental Research in Heterocyclic and Organometallic Chemistry

The study of this compound and its reactions contributes to the fundamental understanding of heterocyclic and organometallic chemistry. Investigating the reactivity of the C-Br bond at the 7-position in various catalytic reactions can provide insights into reaction mechanisms and help in the development of new synthetic methodologies.

The synthesis of organometallic complexes involving this compound as a ligand can lead to new catalysts or materials. The nitrogen atoms of the imidazo[1,2-a]pyridine ring can coordinate to a variety of metal centers, and the electronic and steric properties of the ligand can be systematically varied by changing the substituents. The study of these complexes can provide valuable information about the nature of metal-ligand bonding and its influence on the catalytic activity or physical properties of the complex.

Future Directions and Emerging Challenges in Research on 7 Bromo 2 Propylimidazo 1,2 a Pyridine

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the ongoing research of 7-Bromo-2-propylimidazo[1,2-a]pyridine is the development of synthetic routes that are not only efficient but also environmentally sustainable. Traditional methods for creating the imidazo[1,2-a]pyridine (B132010) core often involve multi-step processes, harsh reaction conditions, or the use of metal catalysts. bio-conferences.org Future methodologies are trending towards greener alternatives that offer high atom economy, reduced waste, and milder conditions.

Key sustainable approaches being explored for the synthesis of related imidazo[1,2-a]pyridine derivatives, which could be adapted for this compound, include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. bio-conferences.org

Multicomponent reactions (MCRs): One-pot reactions combining three or more starting materials, such as a 2-aminopyridine (B139424), an aldehyde, and an alkyne, offer a highly efficient route to complex molecules. nih.govbio-conferences.org

Catalyst-free and solvent-free reactions: Groundbreaking methods that involve reacting α-haloketones with 2-aminopyridines without any catalyst or solvent simplify the process and reduce environmental impact. bio-conferences.org

Use of green solvents: Reactions performed in environmentally benign solvents like water, often with the aid of surfactants to create micellar media, are becoming more common. acs.orgorganic-chemistry.orgnih.gov

Ultrasound assistance: This method can promote reactions in green solvents like water without the need for metal catalysts or a base. organic-chemistry.org

Synthetic StrategyKey FeaturesPotential Advantages for this compound
Microwave-Assisted Organic Synthesis (MAOS) Uses microwave irradiation to heat reactions.Rapid reaction times, increased yields, higher product purity. bio-conferences.org
Multicomponent Reactions (e.g., Groebke-Blackburn-Bienaymé) Combines three or more reactants in a single step.High efficiency, atom economy, rapid generation of diverse derivatives. nih.govnih.gov
Catalyst-Free Synthesis Proceeds without a metal or acid/base catalyst.Simplified purification, reduced cost, lower environmental toxicity. bio-conferences.org
Aqueous Micellar Media Uses water as a solvent with surfactants like SDS.Environmentally friendly, mild reaction conditions. acs.orgacs.org
Ultrasound-Assisted Synthesis Employs ultrasonic waves to induce cavitation and accelerate reactions.Mild conditions, compatibility with green solvents, avoids metal catalysts. organic-chemistry.org

Expanding the Scope of Site-Selective Functionalization and Derivatization

While the 7-bromo and 2-propyl groups provide a specific chemical identity, the true potential of this compound lies in its capacity for further derivatization. The imidazo[1,2-a]pyridine scaffold has multiple carbon positions (C2, C3, C5, C6, C7, and C8) that can be functionalized to modulate its biological activity. rsc.org A significant challenge is to develop reactions that can selectively target one position without affecting others.

For this compound, future research will focus on two main areas:

Utilizing the Bromo Group: The bromine atom at the C7 position is not merely a static substituent but a versatile functional handle. It is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of aryl, alkyl, or alkynyl groups. This opens a pathway to systematically explore how modifications at this specific site impact the molecule's properties.

Direct C-H Functionalization: A more advanced challenge is the direct functionalization of the carbon-hydrogen bonds at other positions on the ring (e.g., C3 or C5). These methods are highly desirable as they avoid the need for pre-functionalized starting materials, making the synthetic process more efficient. rsc.org Developing conditions to selectively functionalize the C3 position, for instance, in the presence of the C7-bromo group would be a significant synthetic achievement, rapidly expanding the chemical space available for drug discovery efforts. nih.gov

Deeper Elucidation of Complex Molecular Interaction Mechanisms

The biological activity of imidazo[1,2-a]pyridine derivatives stems from their ability to interact with specific biomolecular targets, such as enzymes or receptors. nih.govrsc.orgnih.gov A major challenge for this compound is to move beyond preliminary activity screening to a detailed, mechanistic understanding of its molecular interactions.

Future research in this area will require a multidisciplinary approach:

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy will be essential to obtain high-resolution structures of the compound bound to its biological target. This would reveal the precise binding mode and identify key interactions.

Biophysical Analysis: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify the binding affinity and thermodynamics of the interaction, providing insight into the forces driving the binding event.

Computational Modeling: Molecular docking and molecular dynamics simulations can predict how the 7-bromo and 2-propyl substituents contribute to binding. rsc.org These models can help rationalize experimental findings and guide the design of new derivatives with improved affinity and selectivity. Understanding the nature of the interactions—whether they are hydrophobic, hydrogen bonds, or halogen bonds involving the bromine atom—is crucial for rational drug design. cambridgemedchemconsulting.com

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. ijettjournal.org Integrating these technologies into the study of this compound presents a significant opportunity to accelerate progress and overcome traditional research bottlenecks.

Emerging applications include:

Predictive Modeling: ML algorithms can be trained on existing data from other imidazo[1,2-a]pyridine derivatives to predict the biological activities, toxicity, and pharmacokinetic properties (ADMET) of novel, untested analogues of this compound. This can help prioritize which compounds to synthesize, saving time and resources. mednexus.org

Synthesis Planning: AI tools can analyze the vast chemical literature to propose novel and efficient synthetic routes, potentially identifying more sustainable or scalable pathways than those designed by human chemists alone.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like high target affinity and low off-target effects. This approach can vastly expand the chemical diversity explored in a research program. ijettjournal.org

The primary challenge in this area is the need for large, high-quality datasets for training the AI/ML models. As more data is generated on the synthesis and activity of imidazo[1,2-a]pyridines, the predictive power of these computational tools will continue to improve. bpasjournals.com

Addressing Scalability and Process Chemistry for Academic Synthesis Programs

A persistent challenge bridging academic discovery and practical application is the scalability of chemical syntheses. Reactions that are successful on a milligram scale in a research lab may fail or become impractical when scaled up to the gram or kilogram quantities needed for advanced preclinical testing.

For this compound, future research must address several process chemistry challenges:

Reagent Cost and Availability: The cost and commercial availability of starting materials, particularly the substituted 2-aminopyridine precursor, can be a limiting factor for large-scale synthesis.

Purification Methods: Academic syntheses often rely on column chromatography for purification, which is not efficient or cost-effective for large quantities. Developing scalable purification methods, such as crystallization or distillation, is essential.

Process Safety and Robustness: Reaction conditions must be optimized to be safe and reproducible on a larger scale. This includes managing reaction exotherms, minimizing the use of hazardous reagents, and ensuring consistent product quality. acs.org

Addressing these scalability issues early in the research process will be crucial for translating promising academic findings into tangible therapeutic candidates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Bromo-2-propylimidazo[1,2-a]pyridine, and how are intermediates characterized?

  • Methodology : Synthesis typically involves halogenation of a pre-formed imidazo[1,2-a]pyridine scaffold. For example, bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Introduction of the propyl group at the 2-position may require alkylation of a precursor (e.g., 2-chloro derivatives) via nucleophilic substitution or transition-metal-catalyzed coupling. Key intermediates, such as 7-bromoimidazo[1,2-a]pyridine, should be characterized using 1H^1 \text{H}/13C^{13} \text{C} NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm regioselectivity and purity .

Q. How is this compound characterized structurally and functionally?

  • Methodology :

  • Structural analysis : Use X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HMBC) to confirm the imidazo[1,2-a]pyridine core and substituent positions.
  • Functional characterization : Assess reactivity via Suzuki-Miyaura cross-coupling (for bromine substitution) or electrophilic aromatic substitution. Monitor reactions using TLC or LC-MS to track by-products .

Q. What are the critical safety and storage protocols for handling this compound?

  • Methodology : Store under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation. Use moisture-free solvents for reactions due to potential sensitivity of the bromo group. Safety data sheets (SDS) for analogous brominated imidazopyridines recommend PPE (gloves, goggles) and fume hood use to mitigate inhalation/contact risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize impurities in the synthesis?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may increase side reactions. Test alternatives like THF or toluene.
  • Catalyst screening : For alkylation, compare Pd-based catalysts (e.g., Pd(PPh3_3)4_4) with cheaper alternatives (e.g., CuI).
  • Temperature control : Lower temperatures (0–5°C) reduce undesired bromine migration. Use gradient HPLC to quantify impurities and adjust stoichiometry .

Q. How do electronic effects of the bromine and propyl substituents influence reactivity in cross-coupling reactions?

  • Methodology :

  • Computational modeling : Perform DFT calculations to map electron density distribution on the imidazo[1,2-a]pyridine ring. Bromine’s electron-withdrawing effect activates the 7-position for nucleophilic attack, while the propyl group’s inductive effects may sterically hinder adjacent positions.
  • Experimental validation : Compare coupling efficiencies (e.g., Suzuki with phenylboronic acid) between 7-bromo and non-bromo analogs. Use Hammett constants to correlate substituent effects with reaction rates .

Q. What strategies mitigate competing side reactions during functionalization of the imidazo[1,2-a]pyridine core?

  • Methodology :

  • Protecting groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc to direct functionalization to the 7-bromo position.
  • Selective catalysts : Employ ligands that favor mono-substitution (e.g., bulky phosphines for Suzuki coupling) to avoid over-alkylation.
  • By-product analysis : Use GC-MS or 19F^{19} \text{F} NMR (if fluorine-containing reagents) to identify and suppress side products .

Q. How can contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives be resolved?

  • Methodology :

  • Standardized assays : Re-evaluate activities (e.g., kinase inhibition, antimicrobial effects) under uniform conditions (pH, temperature, cell lines).
  • Structure-activity relationship (SAR) : Synthesize analogs with systematic substituent variations (e.g., replacing bromine with chlorine) to isolate electronic/steric contributions.
  • Meta-analysis : Cross-reference data from PubChem and crystallographic databases (e.g., CCDC) to identify trends in bioactivity linked to specific structural motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.